synthesis and characterization of N-(2-aminoethyl)-2-nitroaniline
synthesis and characterization of N-(2-aminoethyl)-2-nitroaniline
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethyl)-2-nitroaniline
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of N-(2-aminoethyl)-2-nitroaniline (CAS No: 51138-16-0). This bifunctional nitroaromatic compound is a valuable and versatile intermediate in modern organic synthesis, particularly in the development of heterocyclic compounds for pharmaceutical applications.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in analytical techniques.
Introduction and Significance
N-(2-aminoethyl)-2-nitroaniline is a key synthetic building block whose molecular architecture is distinguished by three key features: a secondary aniline nitrogen, a terminal primary alkyl amine, and an ortho-positioned nitro group on the aromatic ring.[1] This unique combination of functional groups imparts a distinct electronic character. The potent electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), a principle that forms the cornerstone of its primary synthetic route.[1]
The principal application of this compound lies in its role as a precursor to complex heterocyclic systems.[1] Selective reduction of the nitro group yields an o-phenylenediamine derivative, a critical intermediate for constructing benzimidazoles, a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1] Furthermore, the presence of multiple nitrogen atoms makes it a competent ligand for forming coordination complexes with various metal ions, opening avenues for its use in catalysis and chemical sensing.[1]
Synthesis and Purification
The most efficient and widely adopted method for synthesizing N-(2-aminoethyl)-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation provided by the nitro group to displace a halide from the aromatic ring.
Reaction Principle and Mechanistic Insight
The synthesis involves the reaction of an ortho-halo-nitrobenzene, typically 2-fluoronitrobenzene or 2-chloronitrobenzene, with an excess of ethylenediamine. Fluorine is the preferred leaving group due to its high electronegativity, which enhances the electrophilicity of the carbon atom at the point of attack, thereby accelerating the reaction rate compared to chlorine.
The mechanism proceeds in two steps:
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Nucleophilic Attack: The primary amine of ethylenediamine acts as the nucleophile, attacking the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex.
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Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion (F⁻ or Cl⁻), yielding the final product.
Using a molar excess of ethylenediamine is a critical process parameter. It not only drives the reaction to completion but also serves as a base to neutralize the hydrohalic acid (HF or HCl) byproduct, preventing the protonation and deactivation of the amine nucleophile. This strategy favors the desired monosubstituted product over potential disubstituted byproducts.
Caption: Synthetic scheme for N-(2-aminoethyl)-2-nitroaniline.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials and Equipment:
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2-Fluoronitrobenzene (1 equivalent)
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Ethylenediamine (3-5 equivalents)
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Anhydrous Ethanol (Solvent)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer
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Heating mantle
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Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 2-fluoronitrobenzene (1 eq.) in anhydrous ethanol.
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Addition of Nucleophile: To the stirred solution, add ethylenediamine (3-5 eq.) dropwise at room temperature. The addition may be exothermic.
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Reflux: Once the addition is complete, heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
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Reaction Monitoring: Monitor the disappearance of the 2-fluoronitrobenzene starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 1:1 Ethyl Acetate:Hexanes).
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Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
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Extraction: Resuspend the resulting residue in deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product, typically as an orange or reddish-brown solid/oil.
Detailed Experimental Protocol: Purification by Recrystallization
Recrystallization is an effective method for purifying the crude product, leveraging differences in solubility between the desired compound and impurities at different temperatures.[2]
Materials:
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Crude N-(2-aminoethyl)-2-nitroaniline
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Ethanol or Isopropanol
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Erlenmeyer flasks
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Hot plate
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Büchner funnel and vacuum flask
Procedure:
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Dissolution: Place the crude product into an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.[2]
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Decolorization (Optional): If the solution is intensely colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[2]
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Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. As the solution cools, the solubility of the product will decrease, leading to the formation of crystals.
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Complete Precipitation: To maximize yield, the flask can be placed in an ice bath for 20-30 minutes to ensure complete precipitation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.
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Drying: Dry the purified crystals under vacuum to obtain the final product.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical and spectroscopic methods provides a self-validating system of analysis.
Physical Properties
The purified N-(2-aminoethyl)-2-nitroaniline is typically an orange solid, reflecting its nitroaniline chromophore.[3]
| Property | Data |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Orange crystalline solid |
| CAS Number | 51138-16-0 |
Spectroscopic and Analytical Workflow
The following workflow ensures unambiguous structural confirmation.
Caption: Logical workflow for structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[1][4] The spectrum provides a unique vibrational fingerprint.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3350 - 3450 |
| N-H (Primary Amine) | Stretch (Asymmetric & Symmetric) | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2960 |
| N-H (Primary Amine) | Scissoring | 1590 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| N-O (Nitro Group) | Asymmetric Stretch | 1500 - 1570 |
| N-O (Nitro Group) | Symmetric Stretch | 1300 - 1370 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4] Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy (Predicted Data)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Doublet (d) | 1H | Ar-H ortho to NO₂ |
| ~ 7.3 - 7.5 | Multiplet (m) | 1H | Ar-H |
| ~ 6.7 - 6.9 | Multiplet (m) | 2H | Ar-H |
| ~ 5.0 - 6.0 | Broad Singlet (br s) | 1H | Ar-NH |
| ~ 3.4 | Quartet (q) or Multiplet (m) | 2H | -NH-CH₂ -CH₂-NH₂ |
| ~ 2.9 | Triplet (t) | 2H | -NH-CH₂-CH₂ -NH₂ |
| ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | -NH₂ |
¹³C NMR Spectroscopy (Predicted Data)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | C -NH (Aromatic) |
| ~ 136 | C -NO₂ (Aromatic) |
| ~ 115 - 130 | Aromatic C -H |
| ~ 45 | -NH-C H₂- |
| ~ 40 | -C H₂-NH₂ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[4]
| Analysis Type | Expected Result |
| Molecular Ion Peak (M⁺) | m/z ≈ 181.09 |
| (M+H)⁺ Peak (ESI) | m/z ≈ 182.10 |
| Key Fragments | Fragments corresponding to the loss of the ethylamine side chain, the nitro group, or other characteristic cleavages. |
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis and comprehensive characterization of N-(2-aminoethyl)-2-nitroaniline. The SNAr reaction of 2-fluoronitrobenzene with ethylenediamine provides an efficient route to the target compound, which can be effectively purified by recrystallization. The structural integrity and purity of the final product are unequivocally confirmed through a combination of FTIR, NMR, and mass spectrometry techniques. Adherence to these protocols provides a self-validating workflow, ensuring the production of high-quality material suitable for advanced applications in pharmaceutical and materials science research.
References
-
2-Nitroaniline - Wikipedia . Wikipedia. [Link]
-
2-NITROANILINE CAS N°: 88-74-4 . OECD SIDS. [Link]
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2-Nitroaniline | C6H6N2O2 | CID 6946 . PubChem. [Link]
- US4069262A - Preparation of 2-fluoronitrobenzene.
